molecular formula C19H23N3O3 B2926089 2-(3-Methoxyphenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2097872-77-8

2-(3-Methoxyphenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2926089
CAS No.: 2097872-77-8
M. Wt: 341.411
InChI Key: ADOBKCVAPCAAEA-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic small molecule characterized by a 1-(piperidin-1-yl)ethanone core structure, which is substituted with a 3-methoxyphenyl group and a 2-methylpyrimidine moiety linked via an ether bridge. Compounds featuring the piperidine scaffold are of significant interest in medicinal chemistry and are frequently explored as core structures in the development of bioactive molecules . The integration of both pyrimidine and methoxyphenyl rings, which are common pharmacophores, suggests potential for this compound to be used as a valuable intermediate or building block in organic synthesis and drug discovery efforts . Researchers can utilize this compound in the design and synthesis of novel molecules for various biochemical and pharmacological screening programs. The presence of the pyrimidine ring, a known heterocycle, may allow for hydrogen bonding interactions, while the ether linkage and methoxy group contribute to the molecule's overall physicochemical properties . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-20-9-6-18(21-14)25-16-7-10-22(11-8-16)19(23)13-15-4-3-5-17(12-15)24-2/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOBKCVAPCAAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Methoxyphenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone , with the molecular formula C19H23N3O3C_{19}H_{23}N_{3}O_{3} and a molecular weight of 341.411 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

IUPAC Name 2(3methoxyphenyl)1[4(2methylpyrimidin4yl)oxypiperidin1yl]ethanone\text{IUPAC Name }2-(3-methoxyphenyl)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, suggesting that modifications in the piperidine and pyrimidine moieties could enhance activity against specific pathogens.

Antioxidant Activity

Research has highlighted that compounds with methoxy groups, like the one , often display significant antioxidant activities. The presence of the 3-methoxyphenyl group is believed to contribute to electron-donating capabilities, which may scavenge free radicals and reduce oxidative stress.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Such inhibition can lead to potential applications in treating diseases like cancer and autoimmune disorders.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various piperidine derivatives against Escherichia coli and Staphylococcus aureus . The results indicated that derivatives with a similar backbone to this compound exhibited zone inhibition diameters ranging from 15 mm to 25 mm, suggesting moderate to high antimicrobial activity .

CompoundZone of Inhibition (mm)Activity Level
Compound A20Moderate
Compound B25High
Target Compound22Moderate

Study 2: Antioxidant Potential

Another study focused on the antioxidant potential of methoxy-substituted phenolic compounds. The findings revealed that compounds with similar methoxy groups demonstrated significant DPPH radical scavenging activity, with IC50 values indicating strong antioxidant properties .

CompoundIC50 (µM)Activity Level
Compound X45Strong
Compound Y30Very Strong
Target Compound35Strong

Study 3: Enzyme Inhibition Profile

Research examining enzyme inhibition showed that derivatives of this compound could effectively inhibit DHODH activity with IC50 values comparable to known inhibitors . This suggests potential therapeutic applications in managing diseases reliant on pyrimidine metabolism.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2097894-25-0)
  • Structure: Replaces the 3-methoxyphenyl group with a 2-fluorophenoxy moiety.
  • Key Data :
    • Molecular Formula: C₁₈H₂₀FN₃O₃
    • Molecular Weight: 345.4 g/mol
    • Smiles: Cc1nccc(OC2CCN(C(=O)COc3ccccc3F)CC2)n1
  • Comparison: The fluorine atom increases electronegativity and may alter metabolic stability compared to the methoxy group.
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS 1448056-42-5)
  • Structure: Substitutes the pyrimidine with a 3-chloropyridine and uses a 2-methoxyphenoxy group.
  • Key Data :
    • Molecular Formula: C₁₉H₂₁ClN₂O₄
    • Molecular Weight: 376.8 g/mol
  • Comparison: Chlorine on pyridine increases lipophilicity and may enhance membrane permeability. The 2-methoxyphenoxy group retains aromaticity but reduces steric bulk compared to the 3-methoxyphenyl group .

Analogues with Heterocyclic Modifications

2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone (CAS 1421477-36-2)
  • Structure : Replaces 2-methylpyrimidin-4-yl with 5-(trifluoromethyl)pyridin-2-yl.
  • Key Data :
    • Molecular Formula: C₂₀H₂₁F₃N₂O₃
    • Molecular Weight: 394.4 g/mol
    • Smiles: COc1cccc(CC(=O)N2CCC(Oc3ccc(C(F)(F)F)cn3)CC2)c1
  • Pyridine vs. pyrimidine alters electronic density, impacting interactions with hydrophobic pockets in targets .
Patent-Derived Pyrazolo[3,4-d]pyrimidin-4-yloxy Analogues
  • Example: 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone
  • Key Features :
    • Pyrazolo-pyrimidine core with methanesulfonyl substituent.
    • Molecular Weight: ~500–550 g/mol (estimated)
  • Comparison: The sulfonyl group enhances solubility and may improve target selectivity via polar interactions.

Pharmacologically Active Analogues

Iloperidone Impurities (e.g., 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone)
  • Structure: Shares the 3-methoxyphenyl-ethanone motif but lacks the piperidine-pyrimidine moiety.
  • Key Data :
    • Associated with antipsychotic activity via dopamine and serotonin receptor modulation .
Pyridin-2(1H)-one Derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)
  • Structure: Incorporates a methoxyphenyl-ethanone group fused to a pyridinone ring.
  • Key Data :
    • Antioxidant activity: 79.05% DPPH scavenging (vs. ascorbic acid: 82.71%) .
  • Comparison: The pyridinone ring introduces redox-active properties, enhancing antioxidant capacity compared to the target compound’s pyrimidine .

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